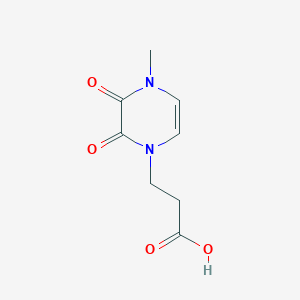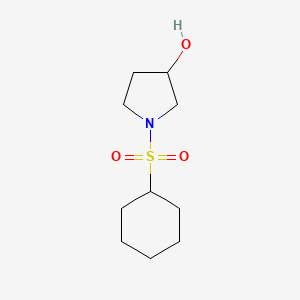
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid (MPPA) is an organic compound that has been studied for its potential applications in scientific research. MPPA is a derivative of pyrazine and is a member of the pyridine family. It is a colorless crystalline solid with a melting point of 202-203°C and a boiling point of 310°C. MPPA is soluble in water and is insoluble in most organic solvents.
Mécanisme D'action
Target of Action
AKOS012226122, also known as F6617-5368 or 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF , which are frequently upregulated and co-expressed in solid tumors . PD-1 is a protein that plays a crucial role in preventing the immune system from attacking cells in the body, and VEGF is a protein that stimulates the formation of blood vessels .
Mode of Action
AKOS012226122 is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS012226122 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS012226122 to PD-1 .
Biochemical Pathways
The biochemical pathways affected by AKOS012226122 involve the PD-1 and VEGF signaling pathways . By blocking these pathways, AKOS012226122 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . This leads to enhanced T cell activation and VEGF-signaling blockade .
Pharmacokinetics
Their distribution in the body is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
The result of AKOS012226122’s action is an enhanced anti-tumor response. It has demonstrated statistically significant dose-dependent anti-tumor response in hPBMC-humanized murine HCC827 and U87MG tumor models . The treatment with AKOS012226122 leads to reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Action Environment
The action environment of AKOS012226122 is the tumor microenvironment. The efficacy and stability of AKOS012226122 are influenced by the characteristics of this environment, including the presence of its targets (PD-1 and VEGF), the state of the immune system, and the presence of other factors in the tumor microenvironment .
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, and has a low toxicity. However, it is not water soluble and can be difficult to dissolve.
Orientations Futures
Further research is needed to better understand the mechanism of action of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, and to explore its potential applications in medicine and other fields. It could be used as a potential drug for the treatment of various diseases, and as a potential food additive to improve the nutritional value of foods. Additionally, further research could be done to explore its potential use as a catalyst for the synthesis of polymers, and to explore its potential for use in the synthesis of new compounds. Finally, further research could be done to explore the potential use of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid in the synthesis of pharmaceuticals.
Méthodes De Synthèse
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid can be synthesized by the reaction of 4-methylpyrazine-2,3-dicarboxylic acid with hydrazine hydrate in an aqueous solution at a pH of 7-9. The reaction is carried out at a temperature of 100°C for a period of two hours. The product is then isolated by filtration and purified by recrystallization.
Applications De Recherche Scientifique
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of new compounds, such as heterocyclic compounds, and for the determination of amino acids. It has also been used as a catalyst for the synthesis of polymers, and for the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRHIOYUQQMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)
![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6497813.png)
![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)
![3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497852.png)
![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)

![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)